1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
CAS No.: 1375474-42-2
Cat. No.: VC2616167
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375474-42-2 |
|---|---|
| Molecular Formula | C9H9N3O3 |
| Molecular Weight | 207.19 g/mol |
| IUPAC Name | 1,3-dimethyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H9N3O3/c1-4-7-6(13)3-5(9(14)15)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13)(H,14,15) |
| Standard InChI Key | VEXHUHPEINMORW-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=O)C=C(N2)C(=O)O)C |
| Canonical SMILES | CC1=NN(C2=C1C(=O)C=C(N2)C(=O)O)C |
Introduction
The compound has been assigned multiple identification numbers for cataloging and reference purposes in chemical databases and research literature. The primary CAS (Chemical Abstracts Service) number associated with this compound is 1375474-42-2 , while an alternative CAS number 1339529-36-0 has also been documented . Additionally, the compound has been assigned a European Community (EC) Number of 893-538-8, further facilitating its identification in regulatory and research contexts . These identification numbers are essential for tracing the compound across different databases and ensuring accurate reference in scientific literature and patent documentation.
Table 1: Basic Physical and Chemical Properties of 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Structure and Chemical Characteristics
Structural Features
The structure of 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid features a fused heterocyclic system comprising a pyrazole ring fused with a pyridine ring, forming the pyrazolo[3,4-b]pyridine core scaffold . This bicyclic structure is further functionalized with specific substituents at defined positions. Methyl groups are present at positions 1 and 3 of the pyrazole ring, contributing to the hydrophobic properties of the molecule in these regions . An oxo (keto) group is located at position 4, which is part of the pyridine ring component of the fused system . This carbonyl functionality introduces potential for hydrogen bonding interactions and influences the electronic distribution within the molecular framework. The carboxylic acid group at position 6 of the pyridine ring adds an acidic site to the molecule, enabling potential ionic interactions and providing a point for possible derivatization in synthetic modifications .
The specific arrangement of atoms in 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid creates a planar or near-planar molecular geometry due to the aromatic and partially aromatic nature of the fused ring system. This planarity has implications for the compound's ability to interact with biological targets, particularly through π-stacking interactions with aromatic amino acid residues in proteins or intercalation with nucleic acid bases. The presence of three nitrogen atoms in the heterocyclic system introduces basic sites that can participate in hydrogen bonding as acceptors, while the carboxylic acid group can function as both a hydrogen bond donor and acceptor, enhancing the compound's potential for specific molecular recognition events in biological systems.
Electronic and Steric Properties
The electronic properties of 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid are influenced by the electron-donating and electron-withdrawing effects of its various functional groups. The methyl groups at positions 1 and 3 exhibit mild electron-donating properties through inductive effects, potentially increasing electron density in the pyrazole portion of the fused ring system. In contrast, the oxo group at position 4 and the carboxylic acid at position 6 function as electron-withdrawing groups, creating potential electron-deficient regions in the molecule. This electronic distribution affects the reactivity patterns of the compound, influencing its behavior in chemical reactions and interactions with biological targets.
Synthesis Methods and Related Compounds
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